SKLB4771 FLT3 Enzymatic Potency and Selectivity Over c-KIT Compared to Gilteritinib
SKLB4771 inhibits FLT3 with an IC50 of 10 nM , and exhibits weak inhibition of c-KIT (IC50 = 6.8 μM) [1], yielding a selectivity ratio of >680-fold. While gilteritinib is more potent on FLT3 (IC50 = 0.29 nM), its selectivity over c-KIT is only ~800-fold . The difference in absolute potency is significant, but SKLB4771 provides a comparable selectivity window while being less prone to on-target toxicity driven by hyper-potent FLT3 suppression in certain sensitive cell models.
| Evidence Dimension | FLT3 enzymatic inhibition and c-KIT selectivity |
|---|---|
| Target Compound Data | FLT3 IC50 = 10 nM; c-KIT IC50 = 6.8 μM (selectivity >680-fold) |
| Comparator Or Baseline | Gilteritinib: FLT3 IC50 = 0.29 nM; c-KIT IC50 = 230 nM (selectivity ~800-fold) |
| Quantified Difference | SKLB4771 is ~34-fold less potent on FLT3 but maintains comparable selectivity ratio over c-KIT. |
| Conditions | Cell-free kinase assay (FLT3); MV4-11 cell line (FLT3-ITD context) |
Why This Matters
For experiments where extremely high potency (sub-nM) is not required or may confound results, SKLB4771 offers a distinct pharmacological profile that reduces the risk of oversaturating target engagement and allows for clearer dose-response relationships.
- [1] Li WW, et al. J Med Chem. 2012 Apr 26;55(8):3852-66. View Source
